molecular formula C12H24O3 B14367704 Methyl 3-(heptyloxy)-2-methylpropanoate CAS No. 90177-66-5

Methyl 3-(heptyloxy)-2-methylpropanoate

Cat. No.: B14367704
CAS No.: 90177-66-5
M. Wt: 216.32 g/mol
InChI Key: IJIFTPMJXXHIKW-UHFFFAOYSA-N
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Description

Methyl 3-(heptyloxy)-2-methylpropanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound features a heptyloxy group attached to a methylpropanoate backbone, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.

    Reduction: 3-(heptyloxy)-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.

Industry: In the fragrance industry, this compound is valued for its pleasant scent and is used in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.

Comparison with Similar Compounds

  • Methyl 3-(hexyloxy)-2-methylpropanoate
  • Methyl 3-(octyloxy)-2-methylpropanoate
  • Ethyl 3-(heptyloxy)-2-methylpropanoate

Uniqueness: Methyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications where specific fragrance or reactivity is desired.

Properties

CAS No.

90177-66-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

methyl 3-heptoxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3

InChI Key

IJIFTPMJXXHIKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

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